molecular formula C10H10BrNO2 B13920704 2-(4-Bromophenyl)morpholin-3-one

2-(4-Bromophenyl)morpholin-3-one

Cat. No.: B13920704
M. Wt: 256.10 g/mol
InChI Key: MWXKEZULECGETF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10BrNO2 It is a morpholine derivative, characterized by the presence of a bromophenyl group attached to the morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)morpholin-3-one can be achieved through several methods. One common approach involves the reaction of 4-bromophenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired morpholinone derivative. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The raw materials used are often sourced in bulk to reduce costs, and the reaction conditions are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted morpholinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(4-Bromophenyl)morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)morpholin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)morpholin-3-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

2-(4-bromophenyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9-10(13)12-5-6-14-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXKEZULECGETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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